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Disclaimer: The term "SPA70" did not yield a specifically characterized protein in our search. It

is presumed to be a likely typographical error for the well-documented Hsp70 (Heat shock

protein 70) family of molecular chaperones. This guide will, therefore, focus on the downstream

targets and signaling pathways associated with the Hsp70 family.

The 70 kDa heat shock proteins (Hsp70s) are a highly conserved and ubiquitously expressed

family of molecular chaperones crucial for maintaining protein homeostasis.[1] They play a vital

role in the cellular response to stress by binding to and refolding misfolded or denatured

proteins.[1] Beyond their canonical chaperone function, Hsp70s are integral components of

numerous signaling pathways, influencing cell survival, proliferation, and death.[2][3] Their

overexpression in various cancers is often correlated with poor prognosis and resistance to

therapy, making them a compelling target for drug development.[2][4] This guide provides an

in-depth overview of the known downstream targets of Hsp70, the signaling pathways they

modulate, and the experimental methodologies used to identify these interactions.

Downstream Targets of Hsp70 in Key Signaling
Pathways
The multifaceted roles of Hsp70 are underscored by its diverse array of interacting proteins.

These interactions are often transient and regulated by ATP hydrolysis and a host of co-

chaperones, particularly J-domain proteins (JDPs) that confer substrate specificity.[5][6]
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Regulation of Apoptosis
Hsp70 is a potent anti-apoptotic protein that intervenes at multiple points in both the intrinsic

and extrinsic cell death pathways.[3][7]

Intrinsic Pathway: Hsp70 can inhibit the mitochondrial apoptotic pathway by directly

interacting with Apaf-1 (apoptosis protease-activating factor-1), thereby preventing the

recruitment of procaspase-9 to form the apoptosome.[7] It also counteracts the pro-apoptotic

activity of Bax by preventing its translocation to the mitochondria.

Extrinsic Pathway: Hsp70 can interfere with the formation of the death-inducing signaling

complex (DISC).[3]

Caspase Inhibition: Hsp70 has been shown to directly bind to the precursor forms of

caspase-3 and caspase-7, preventing their maturation and subsequent execution of

apoptosis.[8]

Stress-Activated Kinases: Hsp70 can block stress-induced cell death by inhibiting apoptosis

signal-regulated kinase 1 (Ask1), p38 MAPK, and c-Jun N-terminal kinase (JNK).[7][9]

// Nodes Stress [label="Cellular Stress\n(e.g., Heat Shock, Oxidative Stress)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.g.,

TNF-α, FasL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hsp70 [label="Hsp70",

fillcolor="#FBBC05", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Procaspase9 [label="Procaspase-9", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Procaspase3 [label="Procaspase-3", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK

[label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> Hsp70 [arrowhead=normal, color="#34A853", label="Upregulation"];

Apoptotic_Stimuli -> ASK1 [arrowhead=normal, color="#202124"]; ASK1 -> JNK
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[arrowhead=normal, color="#202124"]; JNK -> Apoptosis [arrowhead=normal,

color="#202124"];

Apoptotic_Stimuli -> Procaspase3 [arrowhead=normal, color="#202124"]; Apaf1 ->

Apoptosome [style=dashed, arrowhead=normal, color="#202124"]; Procaspase9 ->

Apoptosome [style=dashed, arrowhead=normal, color="#202124"]; Apoptosome -> Caspase9

[arrowhead=normal, color="#202124"]; Caspase9 -> Caspase3 [arrowhead=normal,

color="#202124"]; Procaspase3 -> Caspase3 [arrowhead=normal, color="#202124"]; Caspase3

-> Apoptosis [arrowhead=normal, color="#202124"];

Hsp70 -> Apaf1 [label="Inhibition"]; Hsp70 -> Procaspase3 [label="Inhibition of maturation"];

Hsp70 -> ASK1 [label="Inhibition"]; Hsp70 -> JNK [label="Inhibition"]; } .dot

Figure 1. Hsp70-mediated inhibition of apoptosis.

Cancer Progression and Signaling
Hsp70 is overexpressed in a multitude of cancer types and is implicated in nearly all hallmarks

of cancer.[2][10] It acts as a central hub in oncogenic signaling, promoting cell growth, survival,

and metastasis.[2][7]

PI3K/AKT/mTOR Pathway: Hsp70 can promote the activation of the PI3K/AKT signaling

pathway, a key regulator of cell growth and survival.[2] In some contexts, it can also interact

with Rheb to inhibit the mTORC1 signaling pathway.[2]

MAPK/ERK Pathway: Hsp70 modulates the ERK signaling pathway, which is involved in cell

proliferation and differentiation.[7]

p53 Regulation: Hsp70 can suppress senescence by controlling the activity of the tumor

suppressor p53.[3][7]

Metastasis: Hsp70 enhances cancer cell motility and invasion by interacting with proteins

involved in the epithelial-mesenchymal transition (EMT), lamellipodia formation, and

extracellular matrix degradation.[7] It can also stabilize E-cadherin/catenin complexes and

Wiskott-Aldridge syndrome family member 3 (WASF3).[3]

// Nodes Hsp70 [label="Hsp70", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT

[label="PI3K/AKT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR
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Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK

Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4",

fontcolor="#202124"]; Survival [label="Cell Survival", fillcolor="#F1F3F4", fontcolor="#202124"];

Metastasis [label="Metastasis", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis

[label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; EMT [label="EMT Proteins",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Hsp70 -> PI3K_AKT [label="Promotes"]; Hsp70 -> MAPK_ERK [label="Modulates"];

Hsp70 -> p53 [arrowhead=tee, color="#EA4335", label="Inhibits"]; Hsp70 -> EMT

[label="Stabilizes"];

PI3K_AKT -> mTOR; PI3K_AKT -> Survival; mTOR -> Proliferation; MAPK_ERK ->

Proliferation; p53 -> Apoptosis [arrowhead=tee, color="#EA4335"]; EMT -> Metastasis; } .dot

Figure 2. Hsp70's role in key cancer signaling pathways.

Immune Regulation
Hsp70 exhibits a dual role in the immune system, capable of both enhancing and suppressing

immune responses depending on the context.[11][12]

Immune Activation: Extracellular Hsp70 can act as a "chaperokine," activating both innate

and adaptive immunity.[11][13] It can bind to receptors like Toll-like receptor 2/4 (TLR2/4) on

antigen-presenting cells (APCs), leading to their maturation and the release of pro-

inflammatory cytokines.[11][14] Hsp70 can also facilitate the cross-presentation of

chaperoned antigens to T cells.[13]

Immune Suppression: Conversely, Hsp70 can promote an anti-inflammatory response by

inducing the secretion of IL-10.[11][14] It can also contribute to immune suppression by

promoting the differentiation of regulatory T cells (Tregs) and activating the

immunosuppressive functions of myeloid-derived suppressor cells (MDSCs).[11]

Quantitative Data Summary of Hsp70 Downstream
Targets
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The following table summarizes key downstream targets of Hsp70, their function, and the

impact of their interaction with Hsp70.

Downstream Target Function
Effect of Hsp70
Interaction

Signaling Pathway

Apaf-1
Apoptosome

formation

Inhibition of

procaspase-9

recruitment[7]

Intrinsic Apoptosis

Caspase-3/7
Execution of

apoptosis

Binds to precursor

forms, preventing

maturation[8]

Apoptosis

ASK1 Pro-apoptotic kinase
Direct binding and

inhibition[7]

Apoptosis, Stress

Response

JNK Pro-apoptotic kinase Inhibition[3][9]
Apoptosis, Stress

Response

AKT Pro-survival kinase Promotes activation[2] PI3K/AKT/mTOR

p53 Tumor suppressor
Suppression of

activity[3][7]

Cell Cycle Control,

Apoptosis

ERK Proliferation kinase
Modulation of

activity[7]
MAPK/ERK

TLR2/4
Innate immune

receptors

Activation of

downstream

signaling[11][14]

Innate Immunity

IL-10
Anti-inflammatory

cytokine

Promotes

secretion[11][14]
Immune Regulation

Pim1
Mitochondrial

protease

Dual role in regulating

activity[15]

Mitochondrial

Homeostasis

Cyclin D1 Cell cycle regulator
Downregulation upon

Hsp70 knockdown[16]

Cell Cycle

Progression
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Experimental Protocols for Identifying Downstream
Targets
Several methodologies are employed to identify and validate the downstream targets of Hsp70.

Co-immunoprecipitation is a cornerstone technique for this purpose.

Detailed Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is used to isolate a protein of interest ("bait") from a cell lysate, along with any proteins

that are bound to it ("prey").[17][18]

1. Cell Lysis:

Culture and harvest cells expressing the bait protein.

Wash cells with ice-cold PBS.

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer

containing a non-ionic detergent like NP-40 or Triton X-100) supplemented with protease and

phosphatase inhibitors. The choice of buffer is critical to preserve protein-protein

interactions.[19]

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant (cell lysate). Determine protein concentration using a standard assay

(e.g., BCA).

2. Pre-clearing the Lysate (Optional but Recommended):

To reduce non-specific binding, incubate the cell lysate with beads (e.g., Protein A/G agarose

or magnetic beads) that have been pre-incubated with an irrelevant antibody of the same

isotype as the IP antibody.[20]

Incubate for 1 hour at 4°C with gentle rotation.
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Centrifuge or use a magnetic rack to separate the beads. The supernatant is the pre-cleared

lysate.

3. Immunoprecipitation:

Incubate the pre-cleared lysate with a primary antibody specific to the bait protein for 1-4

hours or overnight at 4°C with gentle rotation. The optimal antibody concentration should be

determined empirically.[20]

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2

hours at 4°C with gentle rotation. The beads will bind to the Fc region of the antibody.[19]

4. Washing:

Pellet the beads by centrifugation or magnetic separation.

Discard the supernatant.

Wash the beads 3-5 times with ice-old lysis buffer or a specified wash buffer. This step is

crucial for removing non-specifically bound proteins.

5. Elution:

Elute the protein complexes from the beads. This can be done by:

Boiling the beads in SDS-PAGE sample buffer (denaturing elution). This will also elute the
antibody.[20]
Using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt the antibody-antigen
interaction, followed by neutralization.

6. Analysis:

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody

against the suspected "prey" protein.[18]

Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify

novel interacting partners.
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// Nodes Start [label="Start with Cell Lysate\n(Containing Protein Complexes)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Antibody [label="1. Add Bait-Specific Antibody",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate", fillcolor="#FFFFFF",

fontcolor="#202124", shape=ellipse]; Add_Beads [label="2. Add Protein A/G Beads",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate", fillcolor="#FFFFFF",

fontcolor="#202124", shape=ellipse]; Capture [label="3. Capture Beads\n(Precipitate Antibody-

Protein Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="4. Wash to

Remove\nNon-specific Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="5.

Elute Bound Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze

by Western Blot\nor Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Add_Antibody; Add_Antibody -> Incubate1; Incubate1 -> Add_Beads;

Add_Beads -> Incubate2; Incubate2 -> Capture; Capture -> Wash; Wash -> Elute; Elute ->

Analyze; } .dot

Figure 3. General workflow for Co-Immunoprecipitation (Co-IP).

Other Key Methodologies
Cross-linking Mass Spectrometry (XL-MS): This technique uses chemical cross-linkers to

covalently link interacting proteins in their native cellular environment. After purification and

digestion, the cross-linked peptides are identified by mass spectrometry, providing

information about direct interaction partners and their binding interfaces.[15]

Proximity-dependent Biotinylation (BioID): In this method, the protein of interest is fused to a

promiscuous biotin ligase (BirA). When expressed in cells, BirA biotinylates proteins in close

proximity. These biotinylated proteins can then be purified using streptavidin beads and

identified by mass spectrometry.[5] This method is particularly useful for identifying transient

or weak interactions.

Affinity Purification-Mass Spectrometry (AP-MS): This is a high-throughput method where the

bait protein is tagged (e.g., with FLAG or HA) and expressed in cells. The protein and its

binding partners are purified using an antibody against the tag and then identified by mass

spectrometry.[5]

Conclusion
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The Hsp70 family of molecular chaperones has a vast and complex network of downstream

targets, extending its influence far beyond protein folding to the core of cellular signaling. Its

roles in regulating apoptosis, promoting oncogenic pathways, and modulating the immune

response highlight its significance as a therapeutic target in a range of diseases, most notably

cancer. The continued application of advanced proteomic techniques will undoubtedly uncover

further downstream targets and refine our understanding of the intricate Hsp70 interactome,

paving the way for the development of novel and targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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